Allyl o-tert-butylphenyl ether

Descripción general

Descripción

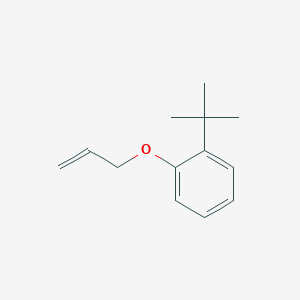

Allyl o-tert-butylphenyl ether is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Allyl o-tert-butylphenyl ether serves as an important intermediate in organic synthesis. It is particularly valuable in the formation of complex molecules due to its allylic functional group, which can undergo various transformations.

Case Study: Deallylation Reactions

Recent studies have demonstrated the effectiveness of nickel hydride-catalyzed cleavage of allyl ethers, including this compound. This process allows for the selective deallylation of O-allylated phenols, yielding high purity phenolic compounds without the need for extensive purification methods. For instance, reactions involving electron-donating substituents on the phenolic ring showed yields ranging from 68% to 95% .

Polymer Science

In polymer applications, allyl ethers are utilized as cross-linking agents and stabilizers. They enhance the properties of polymers, making them more resistant to oxidative degradation.

Table 1: Applications in Polymer Science

Catalysis

This compound is also significant in catalytic processes. Its structure allows it to participate in palladium-catalyzed reactions, facilitating the formation of complex organic molecules.

Case Study: Palladium-Catalyzed Reactions

Research has shown that allyl ethers can be effectively utilized in palladium-catalyzed carbonylation reactions. The presence of the allylic group enhances the reactivity of substrates, leading to improved yields and selectivity in product formation .

Análisis De Reacciones Químicas

Claisen Rearrangement

The -sigmatropic Claisen rearrangement of allyl-4-tert-butylphenyl ether (a para-substituted analog) proceeds efficiently under catalytic conditions to yield 2-allyl-4-tert-butylphenol with 100% selectivity (Table 1).

Conditions :

-

Catalyst: 20% (w/w) dodecatungstophosphoric acid (DTP) supported on hexagonal mesoporous silica (HMS).

-

Temperature: 150°C.

-

Solvent: Solvent-free.

Key Findings :

-

No byproducts detected, even at full conversion.

-

Catalyst recyclability: Retains activity for >5 cycles without regeneration.

-

Reaction kinetics follow a pseudo-first-order model with an activation energy () of 24.8 kcal/mol .

Table 1: Claisen Rearrangement Performance

| Parameter | Value |

|---|---|

| Conversion (24 h) | 98% |

| Selectivity | 100% |

| Turnover Frequency (TOF) | 12.4 h⁻¹ |

Deprotection via SN_NN2' Mechanism

Allyl ethers undergo cleavage with tert-butyllithium (t-BuLi) in nonpolar solvents (e.g., n-pentane) at –78°C , yielding phenolic products via an S2' pathway.

Reaction Profile :

-

Mechanism: Nucleophilic attack at the γ-position of the allyl group.

-

Byproduct: 4,4-Dimethyl-1-pentene.

-

Solvent Dependency:

Scope :

-

Tolerates benzyloxy, acetal, and silyl ether protecting groups.

Hydrogen Atom Transfer (HAT) Reactivity

Allyl ethers exhibit enhanced HAT reactivity compared to non-oxygenated analogs due to reduced C–H bond dissociation energies (BDEs):

Table 2: Comparative BDEs and Activation Energies

| Monomer | BDE (kcal/mol) | (kcal/mol) |

|---|---|---|

| Allyl butyl ether (ABE) | 79.42 | 10.47 |

| 1-Octene (OCT) | 84.50 | 12.27 |

| Allyl cyclopentane ether (ACE) | 78.67 | 10.84 |

Key Insights :

-

Oxygen adjacent to the allyl group lowers BDE by ~5 kcal/mol , facilitating radical-initiated polymerizations .

-

DFT calculations confirm earlier transition states for allyl ethers, correlating with lower .

Phase-Transfer-Catalyzed Alkylation

While not directly studied for o-tert-butylphenyl ether, analogous systems (e.g., allylation of p-methoxyphenol) reveal:

-

Selectivity Control : O-Alkylation dominates under stoichiometric base deficiency (100% selectivity for 1-methoxy-4-(2-propenyloxy)benzene) .

-

Byproduct Formation : C-Alkylation occurs via isomerization in aqueous phases, mitigated by solvent and base optimization .

Radical Pathways in Allylation Reactions

Allyl phenyl ethers participate in transition-metal-free coupling with 2-azaallyl anions, producing allylated imines.

Mechanism :

-

Single-electron transfer (SET) generates 2-azaallyl radicals.

-

Radical addition to the allyl ether’s π-system forms C–C bonds, followed by phenoxy elimination .

Conditions :

Propiedades

Fórmula molecular |

C13H18O |

|---|---|

Peso molecular |

190.28 g/mol |

Nombre IUPAC |

1-tert-butyl-2-prop-2-enoxybenzene |

InChI |

InChI=1S/C13H18O/c1-5-10-14-12-9-7-6-8-11(12)13(2,3)4/h5-9H,1,10H2,2-4H3 |

Clave InChI |

ACDMECIMTJZSCW-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC=CC=C1OCC=C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.